Majucin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114687-97-7 |
|---|---|
Molecular Formula |
C15H20O8 |
Molecular Weight |
328.31 g/mol |
IUPAC Name |
(1S,2R,4R,5R,6S,10R,11R,14R)-4,5,10,14-tetrahydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadecane-9,13-dione |
InChI |
InChI=1S/C15H20O8/c1-6-3-7(16)15(21)12(2)5-22-11(19)14(12,20)8-4-13(6,15)9(17)10(18)23-8/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12-,13+,14-,15+/m1/s1 |
InChI Key |
VXDVFPLMCHUTNP-KXGILDKWSA-N |
SMILES |
CC1CC(C2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O)O |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O)O |
Canonical SMILES |
CC1CC(C2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Majucin |
Origin of Product |
United States |
Natural Occurrence and Isolation of − Majucin
Botanical Source: Illicium majus
(−)-Majucin is a naturally occurring chemical compound belonging to the seco-prezizaane class of sesquiterpenoids. nih.govacs.org This highly oxidized polycyclic molecule is found exclusively within plants of the Illicium genus. nih.govacs.org The primary botanical source of (−)-Majucin is Illicium majus, an aromatic evergreen tree native to southwestern China. pitt.eduresearchgate.net
The genus Illicium is known for its production of a wide array of structurally diverse secondary metabolites. researchgate.net Chemical investigations of I. majus have led to the isolation of numerous compounds from its roots, twigs, and leaves. nih.govnih.govnih.gov These include various sesquiterpenoids, diterpenoids, phenols, and phenylpropanoids. nih.govnih.govnih.gov The presence of these compounds underscores the complex chemical profile of this particular plant species.
Table 1: Selected Chemical Compounds Isolated from Illicium majus
| Compound Class | Compound Name | Plant Part | Reference |
| Sesquiterpenoids | (−)-Majucin | Pericarps | nih.govacs.org |
| Cycloparviflorolid | Roots | nih.gov | |
| Cycloparvifloralone | Roots | nih.gov | |
| Tashironin | Roots | nih.gov | |
| Anislactone A | Roots | nih.gov | |
| Pseudomajucin | Roots | nih.gov | |
| Majusanols A and B | Twigs and Leaves | acs.org | |
| Diterpenoids | Majusanic Acids A-D | Twigs and Leaves | acs.org |
| Majusanic Acid E | Roots | acs.org | |
| Phenols | Syringaldehyde | Roots | nih.gov |
| Methyl-4-hydroxy-3,5-dimethoxybenzoate | Roots | nih.gov | |
| Phenylpropanoids | (E)-3-methoxy-4,5-methylenedioxycinnamic alchol | Roots | nih.gov |
Historical Context of Isolation
The discovery and isolation of (−)-Majucin were first reported in 1988. nih.govacs.org The compound was identified by a team of researchers led by Sato during their investigation of the chemical constituents of Illicium majus in the Guangxi region of China. pitt.edu
The isolation was achieved from the pericarps of the plant. nih.govacs.org Following its extraction, the structure of (−)-Majucin was elucidated through various spectroscopic and chemical methods. pitt.edu Its complex molecular architecture, which includes a bridging δ-lactone, a fused γ-lactone, and four stereodefined hydroxyl groups, presented a significant challenge for characterization. nih.govacs.org The definitive structure of the compound was ultimately confirmed through X-ray crystallographic analysis. nih.govpitt.edu (−)-Majucin is considered one of the flagship Illicium sesquiterpenes due to its intricate structure. nih.govacs.org
Complex Chemical Architecture of − Majucin
Biosynthetic Hypotheses and Pathways for Majucin
Proposed Enzymatic Pathways and Mechanistic Considerations
Although specific enzymes involved in majucin biosynthesis have not been definitively identified, chemical synthesis studies offer clues about the types of transformations likely occurring in nature. The synthesis of this compound from precursors like (+)-cedrol, a ubiquitous terpene feedstock, involves a series of oxidation steps. smolecule.comnih.govacs.orgnih.govacs.orgblogspot.com These chemical transformations, while not enzymatic, mimic the complexity and site-selectivity that would be required in a biological pathway. For instance, the total synthesis from (+)-cedrol involves multiple oxidation events that transform the starting material into the complex structure of this compound. smolecule.comnih.gov
Mechanistic considerations in proposed biosynthetic pathways for seco-prezizaane-type sesquiterpenes often involve cyclization reactions and subsequent oxidative modifications. One proposed pathway suggests that farnesyl pyrophosphate undergoes cyclization and rearrangement to reach the core seco-prezizaane skeleton. nih.gov This core is then subjected to selective enzymatic oxidations to produce the final natural products like this compound. nih.gov Studies on related seco-prezizaane norsesquiterpenoids have also proposed pathways involving oxidation of hydroxyl groups, ring opening, acetal (B89532) formation, decarboxylation, and further oxidation steps. researchmap.jp These proposed steps highlight the significant role of oxidation and rearrangement reactions in shaping the final structure of these complex molecules.
Biosynthetic Linkages to Related Seco-Prezizaane Natural Products
This compound belongs to the seco-prezizaane family of sesquiterpenes, which includes a variety of structurally related compounds isolated from Illicium species. smolecule.comresearchgate.netnih.govbeilstein-journals.org These include jiadifenoxolane A, jiadifenin (B1247903), jiadifenolide, minwanenone, and pseudoanisatin, among others. nih.govuzh.ch The shared seco-prezizaane skeleton and co-occurrence in the same plant genus strongly suggest common biosynthetic origins. researchgate.netnih.gov
Chemical synthesis efforts have demonstrated the potential for divergent synthesis of various seco-prezizaane natural products from common intermediates, supporting the idea of shared biosynthetic pathways. For example, the synthesis of this compound and jiadifenoxolane A has been achieved from (+)-cedrol, and this approach can also provide access to other this compound-type sesquiterpenes like jiadifenolide and jiadifenin along the synthetic route. acs.orgnih.govacs.orgblogspot.com This suggests that late-stage enzymatic modifications of a common seco-prezizaane precursor could lead to the diverse array of compounds observed in nature. The facile chemical conversion between this compound and jiadifenoxolane A through an intramolecular etherification has also been noted as potentially relevant to their biosynthetic connection. acs.orgnih.gov
The high degree of oxidation observed in this compound and other majucinoids, featuring multiple hydroxyl groups and lactone rings, points to the involvement of highly selective oxidative enzymes, such as cytochrome P450 enzymes or other dioxygenases, in their biosynthesis. semanticscholar.orgresearchgate.net Research into the synthesis of these compounds often involves overcoming challenges related to achieving site-selective oxidation in complex polycyclic structures, mirroring the sophisticated enzymatic machinery likely present in Illicium plants. nih.govsemanticscholar.orgacs.orgnih.govblogspot.com
Table: Compound Names and PubChem CIDs
Mechanistic Investigations of Majucin S Biological Activities
Neurotrophic Activity and Neurite Outgrowth Promotion
Majucin-type sesquiterpenes, including compounds such as jiadifenolide, jiadifenin (B1247903), and (1R,10S)-2-oxo-3,4-dehydroxyneothis compound (ODNM), have demonstrated notable neurotrophic activities. scribd.comnih.govwikipedia.orgnih.gov These activities are characterized by the ability to promote the growth and extension of neurites from neuronal cells. Studies have shown that these compounds can significantly enhance neurite outgrowth in various in vitro models, including primary cultures of rat cortical neurons and PC-12 cells. nih.govwikipedia.orgnih.govctdbase.org Jiadifenolide, in particular, has been highlighted as a highly active member of this group, exhibiting neurite outgrowth-inducing effects at concentrations as low as 10 nM. nih.gov While early reports indicated that the neurotrophic activity of this compound itself had not been extensively documented, more recent research has included this compound in studies evaluating the neurite outgrowth-promoting activities of this compound-type compounds and their derivatives.
Relevance to Neurodegenerative Disease Research
The observed neurotrophic properties of this compound-type sesquiterpenes position them as promising small molecule candidates for research into neurodegenerative diseases. scribd.comnih.govwikipedia.orgnih.gov Neurotrophins, a family of proteins essential for the survival, function, and regeneration of neurons, are often implicated in the pathology of neurodegenerative disorders. nih.govwikipedia.orgctdbase.org The limitations associated with using protein-based neurotrophin therapies, such as poor oral bioavailability and limited ability to cross the blood-brain barrier, have driven the search for small molecules that can either mimic or enhance the activity of neurotrophins. nih.govwikipedia.orgctdbase.org The ability of this compound-type compounds to promote neurite outgrowth and potentiate NGF action suggests their potential therapeutic relevance in addressing neuronal damage and loss characteristic of neurodegenerative conditions. wikipedia.org
Structure-Activity Relationship (SAR) Studies
Investigations into the relationship between the chemical structure of this compound-type sesquiterpenes and their biological activity are ongoing endeavors aimed at understanding the key structural features responsible for their neurotrophic effects and optimizing their therapeutic potential. While the complex architecture and often low natural abundance of these compounds have presented challenges to comprehensive SAR studies, chemical synthesis efforts have provided some initial insights. nih.gov
Impact of Substitution at Specific Stereocenters (e.g., C-10)
Studies aimed at defining the common pharmacophoric motif within the neurotrophic Illicium sesquiterpenes suggest that the substitution pattern at specific stereocenters significantly influences their bioactivity. Notably, research indicates that substitution at the C-10 position can significantly affect the observed biological activity. nih.govnih.gov For example, a comparative analysis mentioning compounds with a (10S)-hydroxyl group, in contrast to the typical (10R)-hydroxyl group found in many anisatin- and this compound-type compounds, noted a lack of convulsive toxicity in the (10S*)-hydroxy compound, hinting at the stereochemistry at C-10 playing a role in the biological profile.
Role of Lactone Moieties and Other Functional Groups in Bioactivity
The complex scaffold of this compound features distinctive functional groups, including a bridging δ-lactone and a fused γ-lactone. scribd.com These lactone moieties are considered to contribute to the biological activity of the compound. More broadly, seco-prezizaane sesquiterpenes, encompassing the this compound type, are characterized by caged structures containing lactones, acetals, or orthostatic ester groups, which are associated with diverse biological activities, including neurotrophic effects. Recent studies involving structural modifications of this compound and neothis compound (B218464) have focused on the hydroxyl groups at positions C-3 and C-6, and the evaluation of the resulting derivatives has provided further insights into the SAR, demonstrating that modifications at these positions can impact neurite outgrowth promoting activities.
Comparative Analysis of Biological Profiles within Illicium Sesquiterpenes
This compound is a member of the seco-prezizaane family of sesquiterpenes isolated from plants of the Illicium genus. scribd.comnih.gov This genus is a rich source of structurally diverse and highly oxygenated sesquiterpenes with varied biological activities. Beyond this compound, other neurotrophic compounds in the this compound subtype include jiadifenolide, jiadifenin, and (1R,10S)-2-oxo-3,4-dehydroxyneothis compound (ODNM), all of which share a complex caged chemical architecture. scribd.comnih.govwikipedia.orgnih.gov Jiadifenolide is frequently cited as one of the most potent in promoting neurite outgrowth among these related compounds. nih.govctdbase.org
However, the biological profiles within Illicium sesquiterpenes are not uniform. For instance, merrilactone A, another sesquiterpene from the Illicium genus with a distinct structure, also exhibits neurotrophic activity and promotes neurite outgrowth. scribd.com In contrast, anisatin, a structurally related compound found in Illicium, is known for its significant neurotoxic effects, acting as a strong non-competitive GABA antagonist. wikipedia.org This highlights the diverse and sometimes opposing biological activities present within this class of natural products, underscoring the importance of specific structural features for their observed pharmacological effects. Comparative studies, including those involving synthetic analogs, suggest that even structurally simpler derivatives of these natural products can retain promising biological activity. scribd.com While a direct comparative data table for the neurotrophic activity of all mentioned compounds was not consistently available across the search results, the literature indicates varying degrees of potency, with jiadifenolide often reported as highly active. nih.govctdbase.org this compound itself has been noted for its specific neuroprotective properties and unique structural features when compared to other sesquiterpenes.
Future Research Trajectories in Majucin Chemistry and Chemical Biology
Advanced Synthetic Methodologies and Green Chemistry Applications
The structural complexity of majucin and related majucinoids presents significant challenges for chemical synthesis. researchgate.netresearchgate.net Developing advanced synthetic methodologies is crucial for providing access to sufficient quantities of these compounds for biological evaluation and for the creation of novel analogs. Recent total syntheses of (-)-majucin and other this compound-type sesquiterpenes have been achieved, often employing strategies that involve site-selective C(sp³)-H bond oxidation reactions from abundant terpene feedstocks like (+)-cedrol. nih.govresearchgate.netscribd.comacs.org These approaches highlight the potential for accessing highly oxidized natural products through controlled oxidative processes. nih.gov
Future research will likely focus on improving the efficiency, step count, and yield of these synthetic routes. Incorporating principles of green chemistry into this compound synthesis is another critical area. This involves minimizing energy consumption, reducing waste generation, and utilizing more environmentally benign reagents and solvents. researchgate.netmdpi.com Techniques such as microwave-assisted synthesis, flow reactors, and ultrasonic wave-assisted synthesis are being explored in pharmaceutical green chemistry to reduce carbon footprints and streamline processes. researchgate.net The transition from traditional fossil-based feedstocks to renewable biomass is also a key principle of green chemistry relevant to the synthesis of natural products like this compound, which can be derived from terpene feedstocks. researchgate.netresearchgate.net Exploring catalytic methodologies and one-pot transformations could further enhance the sustainability and efficiency of this compound synthesis. mdpi.com
Comprehensive Pharmacophore Mapping of Neurotrophic Majucinoids
Understanding the specific structural features of majucinoids that are responsible for their neurotrophic activity is essential for rational drug design. Pharmacophore mapping is a computational technique used to identify the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a biological target and elicit a specific activity. ijpsonline.comnih.govlilab-ecust.cn
For neurotrophic majucinoids, comprehensive pharmacophore mapping studies are needed to define the key elements of their complex caged architecture that contribute to neurite outgrowth enhancement. researchgate.netnih.gov While some initial insights suggest that substitution at the C-10 position might significantly impact bioactivity, and the hemiketal moiety and C-1 substitution might not be critical, a detailed 3D pharmacophore model is still required. nih.gov This involves analyzing the structural features of active majucinoids and potentially inactive analogs to identify the common spatial arrangement of functional groups critical for binding to their, as yet, not fully characterized biological target(s) involved in neurotrophin signaling pathways. researchgate.netijpsonline.comnih.gov Advanced computational tools and algorithms can be employed to generate and validate pharmacophore models, which can then be used to screen databases for potential new lead compounds or guide the design of novel derivatives. nih.govlilab-ecust.cnjcdr.netresearchgate.net
Design and Synthesis of Novel Majucinoid Derivatives for Enhanced Biological Activity
Based on the insights gained from pharmacophore mapping and structure-activity relationship (SAR) studies, the design and synthesis of novel majucinoid derivatives represent a significant future research direction. The aim is to create analogs with improved potency, selectivity, metabolic stability, and potentially altered biological profiles. mdpi.comfrontiersin.orgmdpi.comnih.gov
This involves making targeted modifications to the this compound core structure, exploring variations in the type and position of functional groups, and potentially synthesizing hybrid molecules combining features of majucinoids with other pharmacophores known to influence neuronal health. dovepress.com Synthetic strategies will need to be developed to access these novel chemical entities efficiently. mdpi.comfrontiersin.org High-throughput synthesis and screening techniques could accelerate the identification of promising new derivatives. nih.gov Subsequent biological evaluation of these novel compounds will be crucial to assess their neurotrophic activity and understand the impact of structural modifications on their biological profiles. mdpi.comfrontiersin.orgmdpi.comnih.gov This iterative process of design, synthesis, and biological testing is fundamental to medicinal chemistry efforts aimed at developing potential therapeutic agents based on the majucinoid scaffold. chimia.ch
Q & A
Q. How should researchers present conflicting data on this compound’s cytotoxicity across different cancer cell lines?
- Methodological Answer : Create a comparative table highlighting variables:
| Cell Line | IC₅₀ (μM) | Assay Type | Serum % | Reference |
|---|---|---|---|---|
| HeLa | 12.3 | MTT | 10% | |
| A549 | 45.6 | SRB | 5% | |
| Discuss potential confounders (e.g., serum concentration affecting proliferation) and propose standardized protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
